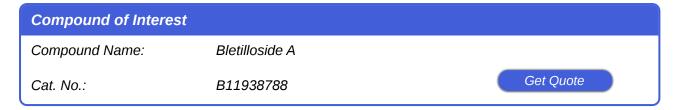


Comparative Efficacy of Bletilla striata Polysaccharides and Standard Gastroprotective Drugs

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An evidence-based guide for researchers and drug development professionals on the gastroprotective effects of Bletilla striata polysaccharides in comparison to standard therapeutic agents.

While the query specified "Bletilloside A," a thorough review of the scientific literature indicates that the primary gastroprotective effects of the medicinal plant Bletilla striata are attributed to its polysaccharide components, collectively known as Bletilla striata polysaccharides (BSP). This guide provides a comparative analysis of the efficacy of BSP against standard gastroprotective drugs, supported by preclinical experimental data.

Quantitative Efficacy Comparison

The following tables summarize the gastroprotective effects of Bletilla striata polysaccharides (BSP) and standard drugs in rodent models of gastric ulcers.

Table 1: Efficacy in Ethanol-Induced Gastric Ulcer Model (Rats)



Treatment	Dose	Ulcer Inhibition (%)	Key Biomarker Changes	Reference
Bletilla striata Polysaccharides (BSP)	100 mg/kg	Not explicitly stated as a percentage, but significantly prevented lesion formation.	↓ TNF-α, IL-1β, IL-6, IL-18, MPO activity; ↑ PGE2	[1]
Omeprazole	20 mg/kg	72.81 - 82.13%	↑ Gastric Mucin Secretion; ↓ Gastric Acid and Pepsin Output	[2]
Omeprazole	40 mg/kg	90.36%	↑ SOD, CAT, GPx activity; ↓ MDA levels	[3]
Ranitidine	50 mg/kg	~44% (in one study)	↑ Gastric pH	[4]
Ranitidine	5 mg/kg	71 - 88% (as a positive control in an herbal extract study)	↑ GSH, CAT, SOD; ↓ Lipid Peroxidation	[5]

Table 2: Efficacy in NSAID-Induced Gastric Ulcer Models



Treatment	Model	Dose	Efficacy	Reference
Misoprostol	Human (patients on NSAIDs)	200 μg (q.i.d.)	Significantly lower ulcer occurrence (1.4%) vs. placebo (21.7%)	[6]
Misoprostol	Human (patients on NSAIDs)	600-800 μ g/day	12.5% ulcer development vs. 28.9% in placebo group over 3 months	[7]

Mechanisms of Action

Bletilla striata polysaccharides exhibit gastroprotective effects through a multi-faceted mechanism involving anti-inflammatory and antioxidant pathways. In contrast, standard gastroprotective drugs typically act on specific targets to reduce gastric acid or enhance mucosal defense.

Bletilla striata Polysaccharides (BSP)

The gastroprotective activity of BSP is attributed to the reduction of pro-inflammatory cytokines and oxidative stress, and the inhibition of the MAPK/NF-κB signaling pathway[1]. Oral administration of BSP has been shown to significantly prevent the formation of ethanol-induced gastric mucosal lesions[1]. It reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18, as well as myeloperoxidase (MPO) activity in gastric tissue[1]. Furthermore, BSP exhibits antioxidant activity and increases the content of the defensive factor prostaglandin E2 (PGE2)[1].

Standard Gastroprotective Drugs

Proton Pump Inhibitors (PPIs) like Omeprazole: These drugs irreversibly inhibit the H+/K+ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion. This
leads to a profound and long-lasting reduction in gastric acid levels.



- H2 Receptor Antagonists like Ranitidine: These agents competitively block histamine H2
 receptors on parietal cells, which reduces gastric acid secretion, though generally to a lesser
 extent than PPIs.
- Prostaglandin Analogues like Misoprostol: This synthetic prostaglandin E1 analog protects
 the gastroduodenal mucosa by inhibiting gastric acid secretion and enhancing mucosal
 defense mechanisms, such as increasing bicarbonate and mucus secretion[8]. It is
 particularly effective in preventing NSAID-induced gastric ulcers[8].

Experimental Protocols Ethanol-Induced Gastric Ulcer Model in Rats

This is a widely used preclinical model to evaluate the cytoprotective effects of potential gastroprotective agents.

- Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used and are fasted for a specified period (e.g., 24 hours) before the experiment, with free access to water.
- Dosing:
 - The test compound (Bletilla striata polysaccharides or standard drugs) is administered orally at various doses.
 - A control group receives the vehicle (e.g., distilled water or saline).
 - A positive control group receives a standard gastroprotective drug (e.g., omeprazole, ranitidine).
- Ulcer Induction: One hour after the administration of the test compounds, absolute ethanol (e.g., 1 mL per 200g body weight) is administered orally to induce gastric ulcers.
- Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.
- Macroscopic Assessment: The gastric mucosa is examined for lesions. The ulcer index is calculated based on the number and severity of the lesions. The percentage of ulcer



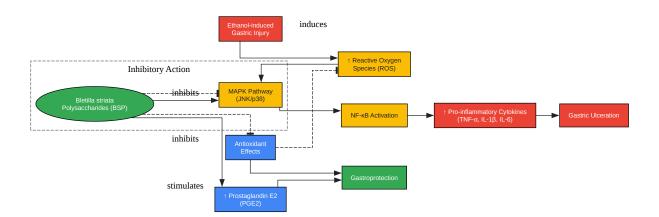


inhibition is determined by comparing the ulcer index of the treated groups with the control group.

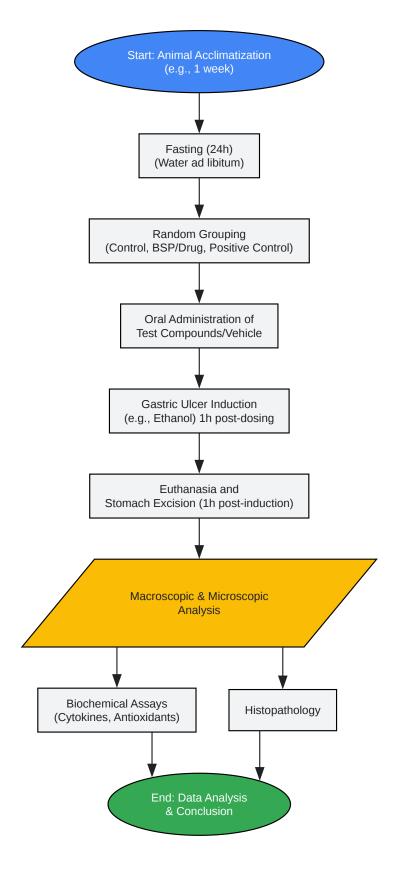
• Biochemical and Histological Analysis: Gastric tissue samples can be collected for the measurement of inflammatory markers (e.g., TNF-α, IL-6), antioxidant enzymes (e.g., SOD, CAT), and for histopathological examination to assess the extent of mucosal damage.

Visualizations Signaling Pathway of Bletilla striata Polysaccharides









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